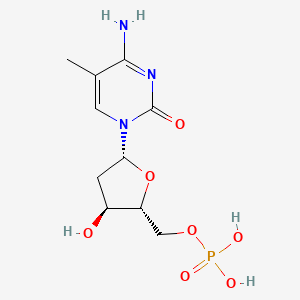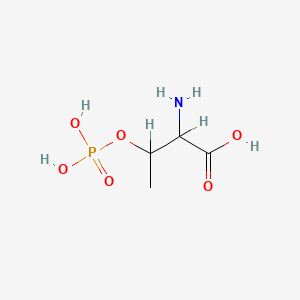
Pyridine-2,3,5,6-tetraamine
Übersicht
Beschreibung
Pyridine-2,3,5,6-tetraamine, also known as 2,3,5,6-Pyridinetetramine, is a chemical compound with the molecular formula C5H9N5 . It has a molecular weight of 139.16 . It is used in the field of Organic Light-Emitting Diode (OLED) Materials .
Synthesis Analysis
The synthesis of pyridine derivatives, including Pyridine-2,3,5,6-tetraamine, has been reported in several studies . One such method involves a base-promoted one-pot procedure for the synthesis of 3,5-diaryl pyridines via a variety of aromatic terminal alkynes with benzamides as the nitrogen source .Molecular Structure Analysis
The molecular structure of Pyridine-2,3,5,6-tetraamine can be represented by the InChI code: 1S/C5H9N5.3ClH/c6-2-1-3(7)5(9)10-4(2)8;;;/h1H,6-7H2,(H4,8,9,10);3*1H .Physical And Chemical Properties Analysis
Pyridine-2,3,5,6-tetraamine has a predicted density of 1.516±0.06 g/cm3 . Its melting point is greater than 360 °C (decomp), and its predicted boiling point is 485.3±40.0 °C . The pKa value is predicted to be 5.78±0.50 .Wissenschaftliche Forschungsanwendungen
Pyridine-2,3,5,6-tetraamine is a chemical compound with the CAS Number: 34981-10-7 . This compound is a solid at room temperature .
-
Catalytic Transfer Hydrogenation Pyridine-2,3,5,6-tetraamine may have potential applications in the field of catalytic transfer hydrogenation . In a study, novel ruthenium complexes bearing bipyridine-based ligands and N-heterocyclic carbene-supported pyridine (NCN) ligands were synthesized . These complexes were used as catalysts for the transfer hydrogenation of ketones to produce secondary alcohols . The results showed that one of the catalysts exhibited improved transfer hydrogenation efficiency compared to a commercially available catalyst .
Pyridine-2,3,5,6-tetraamine is a chemical compound with the CAS Number: 34981-10-7 . This compound is a solid at room temperature .
Safety And Hazards
Pyridine-2,3,5,6-tetraamine is classified as a hazardous substance. It carries the GHS07 hazard pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
pyridine-2,3,5,6-tetramine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c6-2-1-3(7)5(9)10-4(2)8/h1H,6-7H2,(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYUQKZZQKUOFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1N)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343044 | |
| Record name | 2,3,5,6-Pyridinetetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,3,5,6-tetraamine | |
CAS RN |
38926-45-3 | |
| Record name | 2,3,5,6-Pyridinetetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














